2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 1050423-91-0
VCID: VC2709434
InChI: InChI=1S/C12H15BFIO2/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(15)7-10(9)14/h5-7H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)I)F
Molecular Formula: C12H15BFIO2
Molecular Weight: 347.96 g/mol

2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 1050423-91-0

VCID: VC2709434

Molecular Formula: C12H15BFIO2

Molecular Weight: 347.96 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - 1050423-91-0

Description

2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative, specifically a pinacol ester, which is widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura reaction, due to its ability to facilitate the formation of carbon-carbon bonds between aryl halides and other organic molecules.

Key Features:

  • Molecular Formula: C12H15BFIO2

  • Molecular Weight: 347.96 g/mol

  • CAS Number: 1050423-91-0

  • Minimum Purity: Typically available at a purity of 0.95 or higher .

Synthesis and Applications

This compound is synthesized by reacting 2-fluoro-4-iodophenylboronic acid with pinacol in the presence of a catalyst. It is primarily used in the Suzuki-Miyaura cross-coupling reaction to form complex organic molecules, which are essential in pharmaceuticals and materials science.

Synthesis Steps:

  • Preparation of Boronic Acid: The first step involves preparing 2-fluoro-4-iodophenylboronic acid.

  • Esterification with Pinacol: The boronic acid is then reacted with pinacol to form the pinacol ester.

Storage and Handling

2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane should be stored at room temperature in a cool and dry place. It is recommended to handle this compound under inert conditions to prevent degradation.

Storage Conditions:

  • Temperature: Room temperature.

  • Light Sensitivity: Avoid exposure to direct sunlight.

  • Moisture Sensitivity: Handle under dry conditions.

Safety and Regulatory Information

This compound is classified under specific regulations due to its potential hazards. It is essential to follow safety protocols when handling this substance.

Safety Data:

  • UN Number: Not specified.

  • Dangerous Goods Class: Not specified.

  • Packing Group: Not specified .

CAS No. 1050423-91-0
Product Name 2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Molecular Formula C12H15BFIO2
Molecular Weight 347.96 g/mol
IUPAC Name 2-(2-fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C12H15BFIO2/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(15)7-10(9)14/h5-7H,1-4H3
Standard InChIKey HZPYYKYWFLEWSK-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)I)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)I)F
PubChem Compound 70700861
Last Modified Aug 16 2023

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